molecular formula C13H19NO2 B12650435 tert-Butyl p-(dimethylamino)benzoate CAS No. 75784-65-5

tert-Butyl p-(dimethylamino)benzoate

Cat. No.: B12650435
CAS No.: 75784-65-5
M. Wt: 221.29 g/mol
InChI Key: VIENHFOQVALVRD-UHFFFAOYSA-N
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Description

tert-Butyl p-(dimethylamino)benzoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol and the para position of the benzene ring is substituted with a dimethylamino group . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl p-(dimethylamino)benzoate can be synthesized through the esterification of p-(dimethylamino)benzoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl p-(dimethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl p-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of tert-Butyl p-(dimethylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl p-(methylamino)benzoate
  • tert-Butyl p-(ethylamino)benzoate
  • tert-Butyl p-(propylamino)benzoate

Uniqueness

tert-Butyl p-(dimethylamino)benzoate is unique due to the presence of the dimethylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different alkyl substituents on the amino group .

Properties

CAS No.

75784-65-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)10-6-8-11(9-7-10)14(4)5/h6-9H,1-5H3

InChI Key

VIENHFOQVALVRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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